molecular formula C11H16N2O3 B3035087 3-amino-N,N-bis(2-hydroxyethyl)benzamide CAS No. 301172-77-0

3-amino-N,N-bis(2-hydroxyethyl)benzamide

Cat. No.: B3035087
CAS No.: 301172-77-0
M. Wt: 224.26 g/mol
InChI Key: ODYLQZRDIXKWJB-UHFFFAOYSA-N
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Description

3-amino-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H16N2O3. It is a derivative of benzamide, characterized by the presence of an amino group and two hydroxyethyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-N,N-bis(2-hydroxyethyl)benzamide can be synthesized through the reaction of benzoyl chloride with diethanolamine in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N,N-bis(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,N-bis(2-hydroxyethyl)benzamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N,N-bis(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c12-10-3-1-2-9(8-10)11(16)13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLQZRDIXKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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